N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine
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Overview
Description
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine is a chemical compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with benzene-1,4-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6,9-Dichloro-2-methoxyacridine and benzene-1,4-diamine.
Reaction Conditions: The reaction is typically performed in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent and its ability to interact with DNA.
Biological Research: It is used as a fluorescent probe for studying DNA interactions and cellular imaging.
Materials Science: The compound is explored for its potential use in organic electronics and photonics due to its unique optical properties.
Mechanism of Action
The mechanism of action of N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as transcription and replication . This intercalation can lead to the formation of DNA adducts, which are studied for their potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Quinacrine: A related acridine compound known for its antimalarial and antiparasitic properties.
9-Aminoacridine: Another acridine derivative used in biological research for its DNA-binding properties.
Uniqueness
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups enhances its ability to interact with biological targets and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H16ClN3O |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C20H16ClN3O/c1-25-15-7-9-18-17(11-15)20(23-14-5-3-13(22)4-6-14)16-8-2-12(21)10-19(16)24-18/h2-11H,22H2,1H3,(H,23,24) |
InChI Key |
RJCVPTNTFHHQJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)N |
Origin of Product |
United States |
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